Pentadecylcyclohexane

Übersicht

Beschreibung

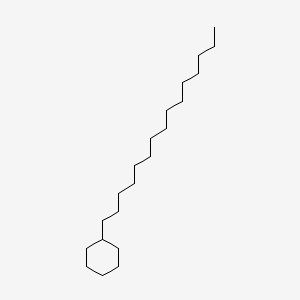

Pentadecylcyclohexane is an organic compound with the molecular formula C₂₁H₄₂. It is a cycloalkane derivative where a cyclohexane ring is substituted with a pentadecyl group. This compound is known for its unique structural properties and is used in various industrial and research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pentadecylcyclohexane can be synthesized through the hydrogenation of pentadecylbenzene. The process involves the use of a platinum catalyst on an aluminum oxide support under high pressure and temperature conditions. The reaction typically proceeds as follows: [ \text{C}{15}\text{H}{31}\text{C}_6\text{H}5 + 3\text{H}2 \rightarrow \text{C}{15}\text{H}{31}\text{C}6\text{H}{11} ]

Industrial Production Methods: In an industrial setting, this compound is produced using a similar hydrogenation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems ensures efficient production.

Analyse Chemischer Reaktionen

Oxidation

Pentadecylcyclohexane can be oxidized using strong oxidizing agents such as potassium permanganate (

) or chromium trioxide (

). This process typically leads to the formation of cyclohexanone derivatives.

Reduction

Although this compound is already a reduced form of pentadecylbenzene, it can undergo further reduction using hydrogen gas (

) in the presence of a nickel catalyst (Ni).

Substitution

This compound can undergo halogenation reactions where hydrogen atoms on the cyclohexane ring are replaced by halogen atoms using reagents like chlorine (

) or bromine (

).

Hydrogenation

Hydrogenation is a catalytic process that facilitates sustainable chemical production . A model monoaromatic hydrocarbon, phenyldodecane (PDD), which comprises an aromatic ring with a long aliphatic side chain, can be hydrogenated or hydrocracked at high pressure and temperature using a platinum catalyst .

GC-MS, FTIR, UV-vis, and NMR spectroscopy results show that, along with the saturation of the aromatic ring of PDD by hydrogen addition, new molecules are formed via ring opening and catalytic cracking . For comparison, the spectra of the samples post hydrogenation were compared with those of cyclohexylnonadecane (CHND), which has a saturated six-membered ring and a long aliphatic tail .

Reactions with Cardanol Derivatives

Cashew Nut Shell Liquid (CNSL) is a promising non-edible renewable resource extracted from the shell of the cashew nut . Several 3-Pentadecylcyclohexylamines were synthesized from CNSL by reductive amination in water . The use of a Pd/C catalyst at 5–10 bars hydrogen pressure gave aliphatic amines in moderate to good yield after 15 h at 100 °C . The oxidation of previous amines by using hydrogen peroxide (3 equiv) gave N-oxide 83% biobased zwitterionic surfactants Z-1 in excellent yield without purification .

13C NMR Peaks That Decrease in Intensity with Hydrogenation Time and Their Assignment and Structural Significance

| peak position (ppm) | assignment | significance |

|---|---|---|

| 142.96 | carbon at the ipso position of the benzene ring | reduced presence of aromatic ring structure |

| 128.38 | carbon at meta position of the benzene ring | |

| 128.19 | carbon at ortho position of the benzene ring | |

| 125.5 | carbon at para position of the benzene ring | |

| 35.98 | methylene at the α position to the benzene ring | |

| 31.528 | methylene carbon at the β position | |

| 29.34 | methylene carbon at γ position in PDD | |

| 29.51, 29.59, 29.63, 29.67 | branchless carbons in the aliphatic chain (BL) | shorter branchless chain |

13C NMR Peaks That Increase in Intensity with Hydrogenation Time and Their Assignment and Structural Significance

| peak position (ppm) | assignment | significance |

|---|---|---|

| 37.68 | methine node of cyclohexane | increased presence of saturated ring structure |

| 37.57 | methylene carbon at the α position to the cyclohexane ring | |

| 33.47 | methylene carbon of monosaturated alkane at the ortho position | |

| 29.36 | carbon at γ position of CHND | |

| 26.45 | methylene carbon at meta position of CHND | |

| 29.65, 29.69, and 29.72 | BL carbons with minor changes in the neighboring carbon bond adjacent to α and β positions | suggests formation of new species via ring opening and formation of ethyl or branching |

| 26.89 | 26.89 is split into peaks at 26.9 and 26.88 | |

| 31.924 | methylene carbon at the S3 position of aliphatic chain |

13C NMR Peaks Only Observed in Hydrogenated Samples and Their Assignment

| new peaks (ppm) | assignment | significance |

|---|---|---|

| 137.87 | carbon in a conjugated substructure such as dienes and trienes | decreasing intensity suggests stable reaction intermediates |

| 129.03 | carbon at meta position affected by change in the environment of neighboring carbons | |

| 125.56 | carbon at ortho position affected by neighboring carbons | |

| 125.29 | carbon at para position affected by neighboring carbons | |

| 128.10, 127.97, 127.84, 127.65, and 126.97 | conjugated molecular substructures with no correlation between the hydrogenation time and its intensity | new stable intermediate species |

| 125.29, 128.33, 128.29, 128.25, and 128.22 | conjugated molecular substructures that increase in intensity in the first 2 h of hydrogenation and then decrease | new stable reaction intermediates |

| 125.7 | doublet formed after 2 h of hydrogenation, its relative intensity changing after 4 and 8 h of hydrogenation. | increasing intensity suggests stable products via ring opening and branching |

| 35.42, 34.12, 33.02, 32.71 | new stable intermediate species | decreasing intensity suggests stable reaction intermediates |

| 30.01, 26.32 24.84, and 22.90, 22.54, 22.33, and 21.45 (with satellites at 22.36 and 22.30) | ethyl branch in the vicinity of the BL structure | increasing intensity suggests stable products via ring opening and branching |

| 26.47, 26.45, and 26.43 | ethyl or methyl branching in the neighborhood of a methylene carbon at the β-position | |

| 22.82 and 22.65 | satellite peaks present in hydrogenated samples as well as in CHND | |

| 16.46, 15.6, 14.05, 13.83, and 13.76 | new stable intermediate species with no correlation between their hydrogenation time and their intensity | new stable intermediate species |

| 11.46 | methyl carbon at position S1 when there is a methyl or ethyl branch at the S3 position | increasing intensity suggests ring opening resulting in some iso-paraffinic substructure |

| 14.11 | terminal methyl carbon at the S1 position | first increases and then decreases with hydrogenation period |

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

Model Compound in Chemical Reactions

Pentadecylcyclohexane serves as a model compound for studying the behavior of long-chain alkyl-substituted cyclohexanes in chemical reactions. Its structural properties allow researchers to investigate reaction mechanisms, particularly in the context of oxidation, reduction, and substitution reactions.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Conditions/Agents Used | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄), CrO₃ | Cyclohexanone derivatives |

| Reduction | Hydrogen gas (H₂), Nickel catalyst (Ni) | Further reduced cyclohexane derivatives |

| Substitution | Chlorine (Cl₂), Bromine (Br₂) | Halogenated cyclohexane derivatives |

Biological Studies

This compound's interaction with biological membranes has been a focal point of research, particularly in understanding how long-chain hydrocarbons affect cell membrane properties. Studies indicate that its integration into lipid bilayers can influence membrane fluidity and permeability.

Case Study: Membrane Interaction

A study investigated the effects of this compound on model membranes composed of phospholipids. Results demonstrated that the compound could alter membrane dynamics, potentially impacting the function of membrane proteins and cellular signaling pathways.

Industrial Applications

Lubricant Additive

In industrial settings, this compound is utilized as a lubricant additive due to its favorable viscosity characteristics and thermal stability. Its long alkyl chain contributes to reduced friction and wear in mechanical systems.

Specialty Chemicals

The compound is also involved in the formulation of specialty chemicals, where its unique properties can enhance product performance. For instance, it has been explored as an additive in polymer blends to improve flexibility and processability.

Potential Therapeutic Properties

While not directly used as a pharmaceutical agent, derivatives of this compound are under investigation for their potential therapeutic properties. Research is ongoing to explore its efficacy in drug formulations aimed at targeting specific biological pathways.

Material Science Applications

Recent studies have highlighted this compound's role in enhancing the properties of materials such as cyanate ester resins. Incorporation of this compound can improve processability and reduce moisture absorption, making it suitable for applications in aerospace and electronics.

Table 2: Material Properties Enhanced by this compound

| Material Type | Property Enhanced | Effect of this compound |

|---|---|---|

| Cyanate Ester Resins | Processability | Improved flow characteristics |

| Moisture Absorption | Reduced moisture uptake |

Wirkmechanismus

The mechanism of action of pentadecylcyclohexane involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. The long alkyl chain allows it to interact with hydrophobic regions of proteins and other macromolecules, potentially altering their function.

Vergleich Mit ähnlichen Verbindungen

Pentadecylcyclohexane can be compared with other long-chain alkyl-substituted cyclohexanes such as:

- Hexadecylcyclohexane

- Octadecylcyclohexane

- Nonadecylcyclohexane

Uniqueness: this compound is unique due to its specific chain length and the balance it provides between hydrophobicity and structural stability. This makes it particularly useful in applications where precise control over molecular interactions is required.

Biologische Aktivität

Pentadecylcyclohexane, a saturated hydrocarbon with the molecular formula C21H42, is of interest due to its potential biological activities and applications in various fields. This article explores its biological activity, including its effects on health, potential therapeutic uses, and relevant case studies.

This compound is characterized by a cyclohexane ring with a pentadecyl side chain. This structure contributes to its hydrophobic properties, making it useful in various applications such as surfactants and lubricants. The compound's chemical stability and low reactivity are significant for its use in biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its presence in environmental samples and its interactions with biological systems. Key areas of focus include:

- Toxicity and Environmental Impact : Studies have shown that this compound is present in particulate matter (PM2.5), which poses health risks due to inhalation exposure. The compound has been measured in various environmental studies, indicating its prevalence in air pollution .

- Potential Therapeutic Applications : Some research suggests that compounds similar to this compound may exhibit anti-inflammatory and antimicrobial properties. However, specific studies directly linking this compound to therapeutic effects remain limited.

Case Studies and Research Findings

- Environmental Health Studies :

-

Toxicological Assessments :

- Research involving animal models has assessed the effects of exposure to diesel exhaust containing this compound. Results indicated mild respiratory effects without significant tumorigenic changes, suggesting that while it may contribute to respiratory issues, it does not appear to be a potent carcinogen .

- Surfactant Applications :

Data Table: Concentration of this compound in Environmental Samples

Eigenschaften

IUPAC Name |

pentadecylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21-19-16-14-17-20-21/h21H,2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNUABQHWFGTOCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064081 | |

| Record name | Cyclohexane, pentadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6006-95-7 | |

| Record name | Pentadecylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6006-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006006957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, pentadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, pentadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentadecylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTADECYLCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHF4E37RWQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural features of Pentadecylcyclohexane?

A1: this compound comprises a cyclohexane ring with a pentadecyl chain attached. While a specific molecular formula wasn't explicitly stated in the provided research, it can be deduced as C21H42. Spectroscopic data, such as 1H-NMR and 13C-NMR, confirms the presence of characteristic chemical shifts corresponding to the cyclohexane and alkyl chain moieties [, ].

Q2: How does the structure of this compound impact its material properties?

A2: The long alkyl chain significantly influences this compound's physical properties. It contributes to its low melting point and excellent processability compared to compounds with less bulky substituents, such as 2,2-bis(4-cyanatophenyl) propane []. This characteristic makes it suitable for blending with other polymers to potentially enhance flexibility or modify material properties [].

Q3: Has this compound demonstrated any potential in material applications?

A3: Research suggests that incorporating this compound into cyanate ester resins improves their processability and influences the final material's glass transition temperature []. Furthermore, the presence of the pentadecyl substituent significantly reduces moisture absorption in cured resins, highlighting its potential for developing hydrophobic materials [].

Q4: Is there evidence of this compound in natural sources?

A4: Interestingly, this compound has been identified in the essential oil extracted from banana leaves [] and as a component in the extractives of Tristaniopsis whiteana wood []. This suggests a natural occurrence and potential roles in biological systems, warranting further investigation.

Q5: Are there any studies on the behavior of this compound under high pressure?

A5: Yes, studies have investigated the melting temperature of this compound under high pressure (up to 100 MPa) []. The research focuses on the relationship between alkyl chain length in alkylcyclohexanes and their melting behavior under pressure, offering insights into their thermodynamic properties.

Q6: What analytical techniques are used to identify and quantify this compound?

A6: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is widely employed for identifying and quantifying this compound in various matrices [, , ]. This technique separates compounds based on volatility and then identifies them based on their mass-to-charge ratio, providing both qualitative and quantitative information.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.